1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea
Description
1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea is an organic compound with the molecular formula C14H20N2O3 It is characterized by a cyclopentyl group attached to a urea moiety, which is further substituted with a 3,4-dimethoxyphenyl group
Properties
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-7-11(9-13(12)19-2)16-14(17)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFHNSIIYKUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of cyclopentylamine with 3,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Cyclopentylamine+3,4-Dimethoxyphenyl isocyanate→this compound
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, while catalysts like triethylamine may be employed to facilitate the reaction.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its effects at the molecular level, which can lead to the discovery of new therapeutic targets.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to elucidate its potential therapeutic applications.
Comparison with Similar Compounds
1-Cyclopentyl-3-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-Cyclopentyl-3-(3,4-dihydroxyphenyl)urea: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
1-Cyclopentyl-3-(3,4-dimethoxyphenyl)thiourea:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
